molecular formula C13H13N3O2S B7465012 6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one

6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No. B7465012
M. Wt: 275.33 g/mol
InChI Key: FUYRZXHXUAPGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential use as a drug candidate. This compound belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives, which have shown promising results in various biological assays. In

Mechanism of Action

The exact mechanism of action of 6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including COX-2 and MMP-9. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB). In vivo studies have shown that this compound has anti-inflammatory activity and can reduce the severity of inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential as a drug candidate. It has shown promising results in various biological assays and can be further developed for therapeutic use. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, this compound can be further explored for its potential use in other therapeutic areas, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been reported in the literature. The method involves the reaction of 2-amino-6-ethylthiophene-3-carboxylic acid with 3-methyl-5-formyl-1,2-oxazole in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with 2-cyanoacetamide in the presence of a catalyst to yield the final product.

Scientific Research Applications

6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential use as a drug candidate. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-3-10-5-11-12(19-10)14-7-16(13(11)17)6-9-4-8(2)15-18-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYRZXHXUAPGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.